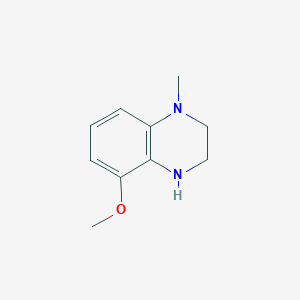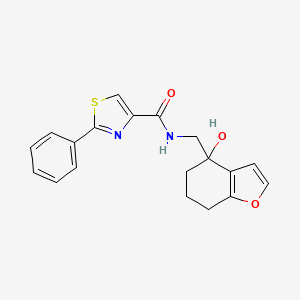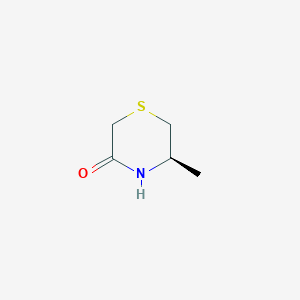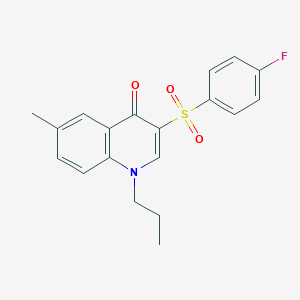
2-((2,5-dimethylbenzyl)thio)-3-(4-fluorophenyl)-7-(piperidine-1-carbonyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2,5-dimethylbenzyl)thio)-3-(4-fluorophenyl)-7-(piperidine-1-carbonyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C29H28FN3O2S and its molecular weight is 501.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antituberculosis Activity
Quinazolinone derivatives have been investigated for their potential as antituberculosis agents. A study examining 2,4-diaminoquinazoline series identified these compounds as effective inhibitors of Mycobacterium tuberculosis growth. Modifications to the molecule's structure, particularly at the benzylic amine, piperidine, and N-1 positions, significantly influenced potency against both replicating and non-replicating M. tuberculosis strains. This suggests a pathway for developing new tuberculosis treatments through structural optimization of quinazolinone derivatives (Odingo et al., 2014).
Antimicrobial Agents
The synthesis of novel thiazolidinone and s-triazine-based compounds, incorporating quinazolinone moieties, has shown promising antimicrobial properties. These compounds were effective against a range of bacterial and fungal species, highlighting the versatility of quinazolinone derivatives in designing new antimicrobial agents. Their potential in addressing antibiotic resistance underscores the importance of structural diversity in medicinal chemistry (Patel et al., 2012).
Anticancer Research
Quinazolinone derivatives have also been evaluated for their anticancer activities. The design of sparfloxacin derivatives as antibacterial and antimycobacterial agents with investigations into their cytotoxicity offers insights into the dual-use potential of these compounds in both infection control and cancer research. Such studies point towards the broader applicability of quinazolinone derivatives in developing therapies for various diseases, including cancer (Gurunani et al., 2022).
Propriétés
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-3-(4-fluorophenyl)-7-(piperidine-1-carbonyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28FN3O2S/c1-19-6-7-20(2)22(16-19)18-36-29-31-26-17-21(27(34)32-14-4-3-5-15-32)8-13-25(26)28(35)33(29)24-11-9-23(30)10-12-24/h6-13,16-17H,3-5,14-15,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQAEHPHUMHUQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(C=CC(=C3)C(=O)N4CCCCC4)C(=O)N2C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
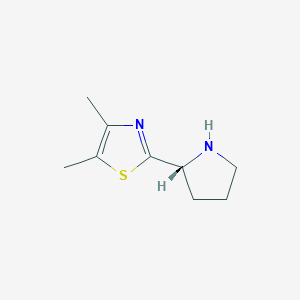
![4-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2713890.png)
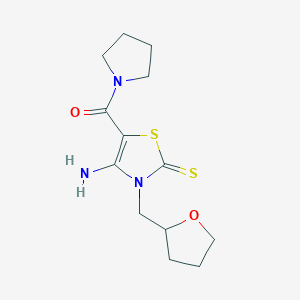
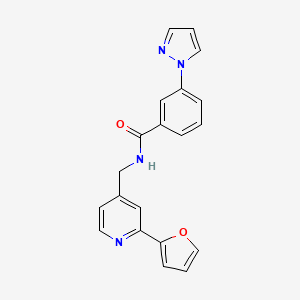
![2-{[(4-fluorophenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2713894.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(2,4-dichlorophenoxy)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2713896.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2713897.png)
![2-[(Z)-2-Cyclopropylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2713899.png)
![N-(pyridin-2-ylmethyl)thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2713900.png)
